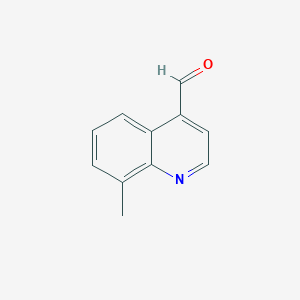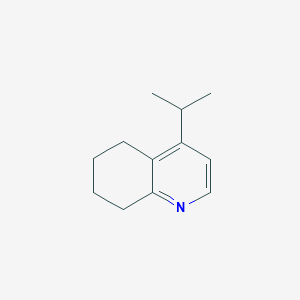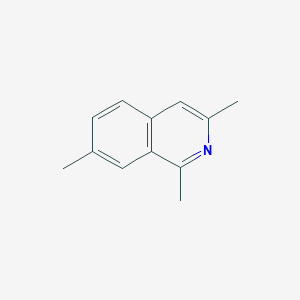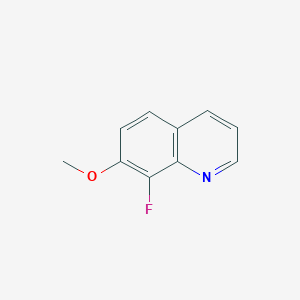
3,8-Dimethylquinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethylquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry . The compound features a quinoxaline ring system substituted with two methyl groups at positions 3 and 8, and a hydroxyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group is introduced via subsequent oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 3,8-dimethylquinoxalin-2-one.
Reduction: Formation of 3,8-dimethyltetrahydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3,8-Dimethylquinoxalin-2-ol has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethylquinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl and hydroxyl substitutions.
2,3-Dimethylquinoxaline: Similar structure but lacks the hydroxyl group at position 2.
3,6-Dimethylquinoxalin-2-ol: Similar structure but with methyl groups at positions 3 and 6 instead of 3 and 8.
Uniqueness: 3,8-Dimethylquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 2 enhances its reactivity and potential for forming hydrogen bonds, influencing its interactions with biological targets .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PRTGYYNMRJBFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)


![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)




![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)




![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)
